molecular formula C19H26N2O4 B7112057 methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate

methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate

Cat. No.: B7112057
M. Wt: 346.4 g/mol
InChI Key: LVVANSAKYASASA-LRUHZDSUSA-N
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Description

Methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a hydroxypiperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Hydroxypiperidine Moiety: The hydroxypiperidine moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine and piperidine derivatives.

    Other Compounds: Similar compounds include those with variations in the benzyl group, hydroxypiperidine moiety, or ester functionality.

Uniqueness

    Structural Features: The combination of the pyrrolidine ring, benzyl group, and hydroxypiperidine moiety makes this compound unique.

    Biological Activity: Its specific biological activities and interactions with molecular targets may differ from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-(3-hydroxypiperidine-1-carbonyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-25-19(24)17-13-20(10-14-6-3-2-4-7-14)12-16(17)18(23)21-9-5-8-15(22)11-21/h2-4,6-7,15-17,22H,5,8-13H2,1H3/t15?,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVANSAKYASASA-LRUHZDSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)N2CCCC(C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)N2CCCC(C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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